molecular formula C33H45N7O8 B1638776 PAR-4 (1-6) (mouse) CAS No. 213018-42-9

PAR-4 (1-6) (mouse)

Cat. No.: B1638776
CAS No.: 213018-42-9
M. Wt: 667.8 g/mol
InChI Key: YWKCHHPUNVWBBC-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAR-4 (1-6) (mouse), with the amino acid sequence GYPGKF, is a potent and selective activating peptide for protease-activated receptor 4 (PAR4) . This receptor is a G protein-coupled receptor (GPCR) that is critically involved in thrombin signaling on platelets and other cell types . The peptide functions by mimicking the tethered ligand exposed after thrombin cleaves the PAR4 receptor's N-terminus, thereby triggering receptor activation and downstream intracellular signaling pathways . This mechanism leads to key physiological responses, including platelet activation, secretion, and aggregation, making it an essential tool for studying PAR4-specific function in vitro . In research settings, this peptide is primarily used to investigate the role of PAR4 in platelet biology and thrombosis. Studies utilizing this agonist have demonstrated that PAR4 activation mediates sustained thrombin signaling, which is essential for robust thrombus formation . Furthermore, it has been instrumental in characterizing the functional differences between human and mouse PAR4 receptors and in evaluating the impact of single nucleotide polymorphisms (SNPs) on receptor reactivity and platelet responsiveness using novel mouse models . Beyond hemostasis, PAR-4 (1-6) (mouse) has also been applied in studies exploring the receptor's proinflammatory role, such as its effect on leukocyte rolling and adherence . Its use continues to provide fundamental insights into PAR4 as a promising therapeutic target for antiplatelet and antithrombotic strategies aimed at preventing cardiovascular events without severely compromising normal hemostasis .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCHHPUNVWBBC-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Activation

The synthesis begins with the selection of a polystyrene-based resin functionalized with a rink amide linker, which provides a stable anchor for the C-terminal phenylalanine residue. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes and subsequently washed with dimethylformamide (DMF) to remove impurities.

Sequential Amino Acid Coupling

Each amino acid is coupled using a 4-fold molar excess in the presence of coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt). The following table outlines the coupling sequence and reagents:

Step Amino Acid Coupling Reagent Deprotection Agent Reaction Time
1 Phe HBTU/HOBt Piperidine/DMF 60 min
2 Lys(Boc) HBTU/HOBt Piperidine/DMF 60 min
3 Gly HBTU/HOBt Piperidine/DMF 45 min
4 Pro HBTU/HOBt Piperidine/DMF 45 min
5 Tyr(tBu) HBTU/HOBt Piperidine/DMF 60 min
6 Gly HBTU/HOBt Piperidine/DMF 45 min

Note: Boc = tert-butyloxycarbonyl; tBu = tert-butyl.

Side-Chain Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) mixture (95:2.5:2.5 v/v) for 3 hours at room temperature. This step removes side-chain protecting groups and releases the peptide into solution. The crude product is then precipitated in cold diethyl ether and centrifuged at 2,300 × g for 10 minutes.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The typical purity achieved exceeds 95%, as validated by analytical HPLC traces.

Batch Purity (%) Retention Time (min) Column Type
A 95.8 12.4 C18
B 96.2 12.6 C18

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (667.76 Da) and sequence integrity. Observed m/z values align with theoretical calculations within 0.1% error.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra in deuterated water verify the absence of residual protecting groups and confirm the peptide’s secondary structure, particularly the proline-induced kink critical for PAR4 binding.

Functional Characterization

Platelet Aggregation Assays

PAR-4 (1-6) (mouse) induces dose-dependent platelet aggregation in PAR3-deficient murine models, with an EC50 of 12.5 μM. Comparative studies with thrombin reveal distinct kinetic profiles, underscoring the peptide’s utility in dissecting PAR4-specific signaling.

Calcium Flux Measurements

In transgenic mice expressing human PAR4, the peptide elicits a 40% greater Ca2+ influx compared to wild-type littermates, highlighting interspecies receptor differences.

Challenges and Optimization Strategies

Trifluoroacetic Acid (TFA) Residuals

TFA salts, inherent to SPPS, may confound cell-based assays at nanomolar concentrations. Dialysis against 0.1% acetic acid or ion-exchange chromatography reduces TFA content to <0.01%.

Batch-to-Batch Variability

Strict adherence to cGMP guidelines minimizes variability, with HPLC purity thresholds set at ≥95% for research-grade material.

Chemical Reactions Analysis

Types of Reactions

PAR-4 (1-6) (mouse) primarily undergoes interactions with proteinase-activated receptor 4. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to activate PAR4 through binding and inducing conformational changes .

Common Reagents and Conditions

The primary reagent involved in the activity of PAR-4 (1-6) (mouse) is the proteinase-activated receptor 4 itself. The peptide binds to the receptor under physiological conditions, typically in aqueous environments at body temperature .

Major Products Formed

The major product formed from the interaction of PAR-4 (1-6) (mouse) with its receptor is the activated form of proteinase-activated receptor 4. This activation leads to downstream signaling events that mediate various physiological responses .

Scientific Research Applications

PAR-4 (1-6) (mouse) has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the role of proteinase-activated receptor 4 in various physiological and pathological processes, including:

Mechanism of Action

PAR-4 (1-6) (mouse) exerts its effects by binding to and activating proteinase-activated receptor 4. This activation involves the cleavage of the receptor’s extracellular amino terminus, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways, including the recruitment of G proteins and the activation of downstream effectors . The signaling pathways activated by PAR4 include those involved in platelet aggregation, inflammation, and cell survival .

Comparison with Similar Compounds

Key Research Findings

  • Cardiovascular Context : PAR-4 (1-6) exacerbates thrombo-inflammation in diabetic mice, correlating with PAR-4 upregulation under hyperglycemic conditions .
  • Cancer Context: PAR-4 loss in NSCLC tumors (47% of adenocarcinomas) correlates with malignancy, whereas PAR-4 (1-6) studies highlight its tumor-suppressive role in apoptosis .
  • Metabolic Context: PAR-4 knockout mice exhibit adipocyte hypertrophy due to PPARγ upregulation, contrasting with PAR-4 (1-6)’s neutral role in adipogenesis .

Biological Activity

Protease-activated receptor 4 (PAR4) is a member of the G protein-coupled receptor family and plays a crucial role in platelet activation and hemostasis. The compound PAR-4 (1-6) (mouse) , specifically the peptide sequence derived from the first six amino acids of PAR4, is synthesized to mimic its natural ligand, facilitating studies on its biological activity.

  • Molecular Formula : C34H47N7O8
  • Molecular Weight : Approximately 681.78 g/mol

This peptide acts as an agonist for PAR4, triggering various intracellular signaling pathways upon binding, primarily through the activation of phospholipase C and subsequent increases in intracellular calcium levels.

Upon activation, PAR4 initiates several intracellular signaling cascades that lead to:

  • Platelet Aggregation : Induces aggregation in both rat and human platelets, essential for thrombus formation during hemostasis.
  • Calcium Mobilization : Increases intracellular calcium levels, critical for various cellular functions including muscle contraction and neurotransmitter release.
  • Inflammation and Pain Signaling : May also influence inflammatory responses due to its role as a receptor agonist.

Platelet Activation Studies

Studies have shown that the activation of platelets by PAR-4 (1-6) can be quantified using EC50 values. For instance:

Peptide EC50 (µM) Source
PAR-4 (1-6)40Rat Platelet Aggregation
(Ala1)-PAR-4 (1-6)VariesHuman and Mouse Studies

The variability in EC50 values across species highlights differences in receptor functionality between humans and mice. Research indicates that mouse PAR4 exhibits distinct signaling properties compared to human PAR4, necessitating caution when translating findings from mouse models to human physiology .

Case Studies

  • Transgenic Mouse Models :
    A study involving transgenic mice expressing human PAR4 revealed that these mice had significantly altered platelet responses compared to wild-type mice. The transgenic mice exhibited shortened tail bleeding times and enhanced responsiveness to PAR4 activating peptides, indicating that human PAR4 may have different regulatory mechanisms compared to its mouse counterpart .
  • Hypo-reactive Variant Analysis :
    A knock-in mouse model was developed to study a hypo-reactive variant of PAR4. Results showed that this variant required higher concentrations of thrombin for maximum platelet activation, emphasizing the importance of specific amino acid sequences in receptor functionality .

Implications for Research

The biological activity of PAR-4 (1-6) (mouse) is significant for understanding cardiovascular diseases and thrombotic disorders, where platelet function is crucial. The differences in receptor signaling between species highlight the necessity for careful interpretation of preclinical data when considering therapeutic targets for human conditions.

Q & A

Q. What are the molecular characteristics of PAR-4 (1-6) (mouse), and how are they validated experimentally?

PAR-4 (1-6) (mouse) is a synthetic hexapeptide (sequence: AYPGKF) derived from the N-terminal region of mouse protease-activated receptor 4 (PAR-4). Key molecular properties include:

  • Molecular formula : C₃₄H₄₇N₇O₈
  • Molecular weight : 681.78 g/mol
  • CAS No. : 380900-00-5
  • Isoelectric point (pI) : ~9.5 (basic due to lysine residues)

Q. Validation methods :

  • Mass spectrometry (MS) : Confirm molecular weight (observed m/z: 681.35) .
  • HPLC : Assess purity (≥95%) using reverse-phase chromatography under optimized solvent conditions (e.g., TFA/ACN gradients) .
  • Amino acid analysis : Verify sequence integrity via Edman degradation or LC-MS/MS fragmentation .

Q. How does PAR-4 (1-6) (mouse) functionally interact with platelets in PAR-3-deficient models?

The peptide acts as a PAR-4 agonist, inducing platelet secretion and aggregation in PAR-3-deficient mice by bypassing PAR-3-dependent signaling pathways. Key experimental approaches include:

  • In vitro platelet assays : Measure aggregation using turbidimetric methods (e.g., light transmission aggregometry) with washed platelets .
  • Flow cytometry : Quantitate P-selectin exposure or integrin αIIbβ3 activation to confirm PAR-4-specific signaling .
  • Knockout models : Compare responses in PAR-3⁻/⁻ vs. wild-type mice to isolate PAR-4-mediated effects .

Q. What experimental models are optimal for studying PAR-4 (1-6) (mouse) in thrombosis or apoptosis research?

  • In vitro : Use platelet-rich plasma (PRP) or endothelial cell cultures to assess thrombotic/apoptotic pathways (e.g., caspase-3 activation) .
  • In vivo : Employ PAR-3-deficient mice to study PAR-4-specific effects in thrombosis models (e.g., FeCl₃-induced carotid injury) .
  • Controls : Include scrambled peptides (e.g., KYAPGF) to rule out non-specific interactions .

Advanced Research Questions

Q. How can conflicting data on PAR-4 (1-6) activity across studies be resolved?

Discrepancies may arise from variations in:

  • Peptide solubility : Optimize solvents (e.g., 10% acetic acid for basic peptides) and avoid freeze-thaw cycles .
  • Species specificity : Validate cross-reactivity using human PAR-4 transfected cell lines if extrapolating to human models .
  • Dosage : Perform dose-response curves (typical range: 10–100 µM) to identify threshold effects .

Q. Resolution strategies :

  • Meta-analysis : Aggregate data from studies using standardized protocols (e.g., platelet preparation methods) .
  • Orthogonal assays : Combine functional readouts (e.g., calcium flux + Western blotting for ERK phosphorylation) .

Q. What methodologies are recommended for studying PAR-4 (1-6) (mouse) in cancer apoptosis?

  • Cell viability assays : Use MTT or Annexin V/PI staining in cancer cell lines (e.g., prostate or pancreatic) to quantify apoptosis .
  • Pathway inhibition : Co-treat with PAR-4 inhibitors (e.g., AZ3451) or siRNA knockdown to confirm mechanism .
  • Transcriptomics : Profile PAR-4 downstream targets (e.g., NF-κB, p53) via RNA-seq or qPCR arrays .

Q. How can researchers address solubility challenges with PAR-4 (1-6) (mouse) in experimental setups?

  • Solvent optimization : Test DMSO (≤1% v/v), acetic acid (5–10%), or PBS with mild heating (≤30°C) .
  • Peptide modification : Introduce charged residues (e.g., arginine) or use PEGylation to enhance aqueous stability .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust buffer conditions .

Q. What are the limitations of using PAR-4 (1-6) (mouse) in cross-species studies?

  • Sequence divergence : Human PAR-4 (GYPGQV) differs from mouse (AYPGKF), requiring mutagenesis studies to validate conserved motifs .
  • Functional assays : Test peptide activity in humanized PAR-4 models or primary human platelets to assess translational relevance .

Q. How should researchers design studies to investigate PAR-4 (1-6) (mouse) in combination therapies?

  • Synergy screens : Pair the peptide with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI) using Chou-Talalay methods .
  • Pharmacokinetics : Use LC-MS to monitor peptide stability in serum and adjust dosing intervals .

Q. What ethical considerations apply to in vivo studies with PAR-4 (1-6) (mouse)?

  • Animal welfare : Adhere to ARRIVE guidelines for thrombosis models, including humane endpoints and analgesia protocols .
  • Data transparency : Report negative results (e.g., lack of efficacy in certain cancer models) to avoid publication bias .

Q. How can PAR-4 (1-6) (mouse) be integrated with omics technologies for mechanistic insights?

  • Proteomics : Identify binding partners via immunoprecipitation-MS in platelet lysates .
  • Metabolomics : Profile lipid mediators (e.g., thromboxane A₂) using LC-MS to map arachidonic acid pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.